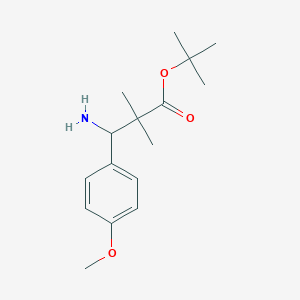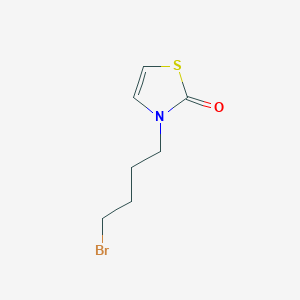
3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one is an organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a bromobutyl group attached to the thiazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of 2-aminothiazoline with 1,4-dibromobutane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding thiazolidine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex thiazolidinone derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. The bromobutyl group may facilitate binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazolidinone ring is known to interact with proteins and nucleic acids, potentially disrupting cellular processes and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one
- 3-(4-Methylbutyl)-2,3-dihydro-1,3-thiazol-2-one
- 3-(4-Hydroxybutyl)-2,3-dihydro-1,3-thiazol-2-one
Uniqueness
3-(4-Bromobutyl)-2,3-dihydro-1,3-thiazol-2-one is unique due to the presence of the bromobutyl group, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and may also influence its binding affinity to biological targets.
Eigenschaften
Molekularformel |
C7H10BrNOS |
|---|---|
Molekulargewicht |
236.13 g/mol |
IUPAC-Name |
3-(4-bromobutyl)-1,3-thiazol-2-one |
InChI |
InChI=1S/C7H10BrNOS/c8-3-1-2-4-9-5-6-11-7(9)10/h5-6H,1-4H2 |
InChI-Schlüssel |
YOMNLOZKJJNRMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=O)N1CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)
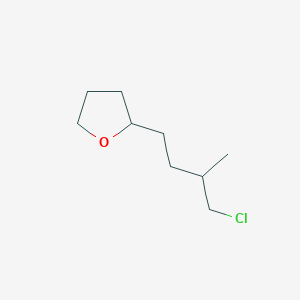
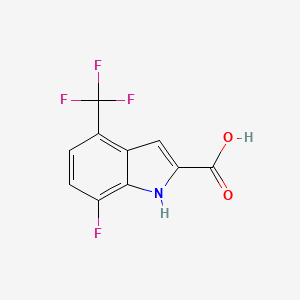
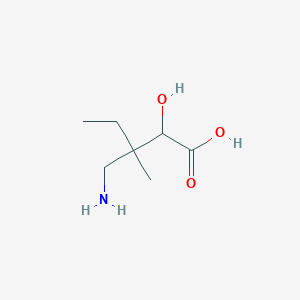



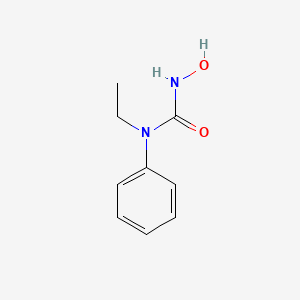


![1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13199698.png)

![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199716.png)
